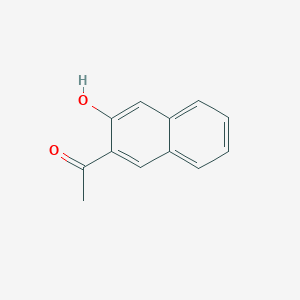

1-(3-Hidroxi-2-naftil)etanona

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-(3-Hydroxynaphthalen-2-yl)ethanone involves refluxing chloronaphthalen-ol with glacial acetic acid in the presence of fused ZnCl2. This process is a key step in preparing various derivatives with potential antimicrobial activities. These derivatives are characterized by physical and spectral data, indicating successful synthesis and the potential for further biological evaluation (V., N., K., 2022).

Molecular Structure Analysis

Crystallographic analysis plays a crucial role in understanding the molecular structure of compounds related to 1-(3-Hydroxynaphthalen-2-yl)ethanone. One study identified an unexpected by-product of a reaction, which was fully consistent with the proposed structure based on IR, NMR, and COSY spectra. This analysis highlights the importance of crystallography in confirming molecular structures and understanding the supramolecular architecture of compounds (Verónica E. Manzano et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 1-(3-Hydroxynaphthalen-2-yl)ethanone derivatives is explored through various reactions, including condensation and cyclization, to produce novel compounds with potential antimicrobial properties. These studies emphasize the compound's versatility in chemical synthesis and its role in developing new pharmacologically active molecules (V. M. Sherekar et al., 2021).

Physical Properties Analysis

Research into the physical properties of (3-alkoxymethyl-4-hydroxyphenyl)ethanones, related to 1-(3-Hydroxynaphthalen-2-yl)ethanone, involves studying their spectral data and molecular modeling to establish conformations. This analysis is vital for understanding the compound's behavior and stability under different conditions (R. Čižmáriková et al., 2002).

Chemical Properties Analysis

The chemical properties of 1-(3-Hydroxynaphthalen-2-yl)ethanone and its derivatives are characterized by their reactivity in various synthetic pathways, leading to compounds with notable biological activities. These properties are crucial for exploring the compound's potential in pharmaceutical applications and other fields requiring specific chemical functionalities (D. Ashok et al., 2014).

Aplicaciones Científicas De Investigación

Síntesis Química

“1-(3-Hidroxi-2-naftil)etanona” es un compuesto químico que se puede usar en la síntesis de otras moléculas complejas . Su estructura le permite reaccionar con varios otros compuestos, lo que la convierte en un reactivo valioso en la síntesis química .

Ciencia de los Materiales

En la ciencia de los materiales, este compuesto podría usarse potencialmente en el desarrollo de nuevos materiales. Su estructura y propiedades únicas podrían contribuir a la creación de materiales con características específicas .

Cromatografía

El compuesto podría usarse en cromatografía, una técnica de laboratorio para la separación de mezclas. Sus propiedades únicas podrían permitirle interactuar de manera diferente con varias sustancias, lo que lo hace útil en este contexto .

Propiedades Fotofísicas

Hay un estudio que menciona un complejo dinuclear de Cu (II) inesperado con un ligando quelato bis (Salamo): síntesis, estructura cristalina y propiedades fotofísicas . Esto sugiere que “this compound” podría usarse potencialmente en investigaciones relacionadas con las propiedades fotofísicas.

Estudio del Efecto del pH

Un estudio investigó el efecto del pH de 1-NAPH hacia el ion Cu2+ . Esto sugiere que “this compound” podría usarse potencialmente en estudios similares para comprender el efecto del pH en su interacción con varios iones.

Termoquímica

El compuesto podría usarse en estudios relacionados con la termoquímica . Su estructura y propiedades únicas podrían permitirle exhibir comportamientos termoquímicos interesantes.

Safety and Hazards

The safety information for 1-(3-Hydroxynaphthalen-2-yl)ethanone includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

IUPAC Name |

1-(3-hydroxynaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-8(13)11-6-9-4-2-3-5-10(9)7-12(11)14/h2-7,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQDXWXPRUIQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

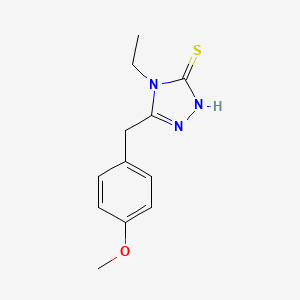

CC(=O)C1=CC2=CC=CC=C2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344695 | |

| Record name | 1-(3-hydroxynaphthalen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17056-93-8 | |

| Record name | 1-(3-hydroxynaphthalen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1268778.png)

![5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1268782.png)